2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One
Overview
Description
MK2-IN-3 is a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). This compound has shown significant potential in reducing the production of tumor necrosis factor alpha (TNFα) in both in vitro and in vivo studies . MK2-IN-3 is primarily used in scientific research to study the role of MK-2 in various biological processes and diseases.
Mechanism of Action
Target of Action
MK2-IN-3 primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) . MK2 is a downstream substrate of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway . This pathway plays a crucial role in the regulation of inflammatory cytokines .
Mode of Action
MK2-IN-3 interacts with its target MK2 by binding to it in a selective manner . It shows selectivity for MK2 over other kinases such as MK-3, MK-5, ERK2, MNK1, p38a, MSK1, MSK2, CDK2, JNK2, and IKK2 .
Biochemical Pathways
The primary biochemical pathway affected by MK2-IN-3 is the p38MAPK/MK2 pathway . This pathway regulates the stability of mRNAs encoding inflammatory cytokines . MK2-IN-3’s inhibition of MK2 leads to a reduction in the production of these inflammatory cytokines .
Pharmacokinetics
It has been observed that mk2-in-3 can reduce tnfα production in both u937 cells and in vivo , suggesting that it has good bioavailability.
Result of Action
The primary result of MK2-IN-3’s action is the reduction of inflammatory cytokine production . By inhibiting MK2, MK2-IN-3 destabilizes the mRNAs encoding these cytokines, leading to their reduced production .
Biochemical Analysis
Biochemical Properties
MK2-IN-3 is a highly selective inhibitor of MAPKAP-K2 (MK-2), with an IC50 value of 8.5 nM . It exhibits selectivity over other kinases such as MK-3, MK-5, ERK2, MNK1, and p38a . MK2-IN-3 interacts with MK-2 by binding to its ATP-binding site, thereby inhibiting its kinase activity. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNFα in both U937 cells and in vivo models .
Cellular Effects
MK2-IN-3 has been shown to influence various cellular processes, particularly those related to inflammation and stress responses. By inhibiting MK-2, MK2-IN-3 reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β . This inhibition affects cell signaling pathways, including the p38 MAPK pathway, which is crucial for the regulation of inflammatory responses and cell survival . Additionally, MK2-IN-3 has been reported to induce autophagy through the phosphorylation of Beclin 1, a key protein involved in the autophagy process .
Molecular Mechanism
The molecular mechanism of MK2-IN-3 involves its binding to the ATP-binding site of MK-2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates such as heat shock protein 27 (Hsp27) and tristetraprolin (TTP), which are involved in the regulation of mRNA stability and cytokine production . By inhibiting MK-2, MK2-IN-3 disrupts the p38 MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines and modulation of cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, MK2-IN-3 has demonstrated stability and sustained inhibitory effects on MK-2 activity over time . Studies have shown that MK2-IN-3 can reduce TNFα production in U937 cells with an IC50 of 4.4 μM . Additionally, in vivo studies have indicated that MK2-IN-3 can inhibit TNFα production in rat models following a single oral dose
Dosage Effects in Animal Models
In animal models, the effects of MK2-IN-3 vary with different dosages. Studies have shown that higher doses of MK2-IN-3 can lead to a more pronounced reduction in pro-inflammatory cytokine production . At very high doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical and clinical studies . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic applications.
Metabolic Pathways
MK2-IN-3 is involved in metabolic pathways related to the p38 MAPK signaling axis . By inhibiting MK-2, MK2-IN-3 affects the stability and translation of mRNAs encoding pro-inflammatory cytokines . This modulation of mRNA stability and translation is crucial for the regulation of inflammatory responses and cellular stress . The compound’s interaction with enzymes and cofactors in these pathways underscores its potential as a therapeutic agent.
Transport and Distribution
MK2-IN-3 is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s solubility and stability in various solvents, such as DMSO, facilitate its cellular uptake and distribution . Additionally, MK2-IN-3’s ability to reduce TNFα production in both in vitro and in vivo models indicates its effective distribution and activity within biological systems .
Subcellular Localization
The subcellular localization of MK2-IN-3 is primarily in the cytoplasm, where it exerts its inhibitory effects on MK-2 . The compound’s localization is influenced by its interaction with MK-2 and the p38 MAPK signaling pathway . By inhibiting MK-2 in the cytoplasm, MK2-IN-3 disrupts the phosphorylation of downstream substrates and modulates cellular stress responses . This subcellular localization is critical for the compound’s activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
While specific industrial production methods for MK2-IN-3 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
MK2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
MK2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of MK-2 inhibitors.
Biology: Employed in research to understand the role of MK-2 in cellular signaling pathways and its impact on various biological processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MK-2.
Comparison with Similar Compounds
Similar Compounds
CC-99677: Another selective inhibitor of MK-2, known for its potential in treating inflammatory diseases.
CMPD1: A compound with similar inhibitory effects on MK-2, used in cancer research.
Uniqueness of MK2-IN-3
MK2-IN-3 stands out due to its high selectivity and potency in inhibiting MK-2, with an IC50 value of 8.5 nM . This makes it a valuable tool in research for understanding the specific role of MK-2 in various biological processes and diseases.
Properties
IUPAC Name |
2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15/h1-5,7,9-12,25H,6,8H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLADWRSCINST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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